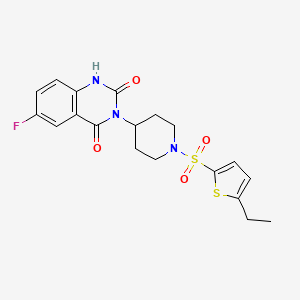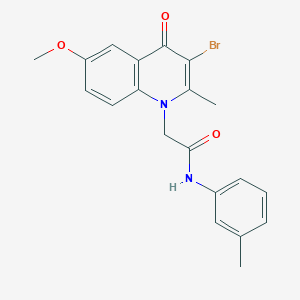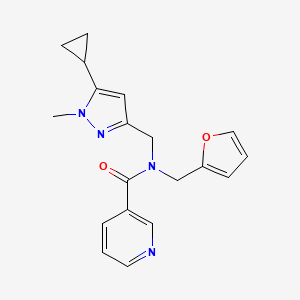![molecular formula C19H18ClNO3S B2686769 N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 299404-25-4](/img/structure/B2686769.png)
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, commonly known as CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES is a small molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CES has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, CES has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CES has also been shown to inhibit tumor cell proliferation, invasion, and migration. In addition, CES has been shown to inhibit angiogenesis and promote apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CES has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CES has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, CES also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility and bioavailability. In addition, CES may have off-target effects that need to be considered when interpreting results.
Direcciones Futuras
There are several future directions for the study of CES. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the potential use of CES in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration of CES for therapeutic use. Finally, the development of novel analogs of CES may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, or CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects. CES has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the study of CES, including further investigation of its mechanism of action and the development of novel analogs for therapeutic use.
Métodos De Síntesis
CES can be synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzylamine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The yield of CES using these methods is generally high, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
CES has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. CES has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis. In addition, CES has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-2-24-18-11-12-19(16-9-5-4-8-15(16)18)25(22,23)21-13-14-7-3-6-10-17(14)20/h3-12,21H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOMTUWNIKNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)




![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)